molecular formula C11H13N3O2S B14902708 N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

Cat. No.: B14902708
M. Wt: 251.31 g/mol
InChI Key: NBIWLMVNPKGXKX-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 5-cyano and 2-methyl-substituted aromatic ring linked via a sulfonamide group to an azetidine (a four-membered nitrogen-containing heterocycle).

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-8-2-3-9(5-12)4-11(8)17(15,16)14-10-6-13-7-10/h2-4,10,13-14H,6-7H2,1H3

InChI Key

NBIWLMVNPKGXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanating agents, sulfonyl chlorides, amines.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(Azetidin-3-yl)methanesulfonamide Hydrochloride ()

  • Structural Differences : Replaces the substituted benzene ring with a simpler methylsulfonamide group.
  • Key Properties :
    • Reduced steric bulk due to the absence of aromatic substituents.
    • Higher solubility in polar solvents compared to aromatic analogs.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Solubility (Predicted)
Target Compound C₁₁H₁₃N₃O₂S 5-CN, 2-CH₃, Azetidine Moderate (logP ~2.5)
N-(Azetidin-3-yl)methanesulfonamide C₄H₁₀N₂O₂S·HCl CH₃, Azetidine High (logP ~0.8)

2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide (Compound 31, )

  • Structural Differences :
    • Replaces azetidine with a triazine ring.
    • Incorporates benzylthio, chloro, and dimethoxyphenyl groups.
  • Key Properties :
    • Triazine provides a planar structure for π-π interactions.
    • Chloro and methoxy groups enhance lipophilicity (logP ~3.1).
  • Functional Implications : The triazine ring may improve binding to enzymes like dihydrofolate reductase, where planar heterocycles are common inhibitors .

Table 2: Electronic and Steric Effects

Compound Heterocycle Aromatic Substituents logP
Target Compound Azetidine 5-CN, 2-CH₃ ~2.5
Compound 31 Triazine 4-Cl, 2-CH₃, 3,4-OCH₃ ~3.1

N-(Azetidin-1-ylsulfonyl)-5-chloro-4-{[(5-chloro-6-cyclopropylpyridin-3-yl)oxy]methyl}-2-fluorobenzamide ()

  • Structural Differences: Substitutes the cyano group with chloro, fluoro, and pyridinyl-ether moieties. Uses a benzamide scaffold instead of benzenesulfonamide.
  • Key Properties :
    • Increased molecular weight (474.34 g/mol vs. 259.3 g/mol for the target compound).
    • Fluorine and pyridine enhance metabolic stability and bioavailability.
  • Functional Implications : The pyridinyl-ether group may facilitate interactions with ATP-binding pockets in kinases .

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide ()

  • Structural Differences: Replaces azetidine with a benzodioxol-methyl group. Lacks cyano and methyl substituents.
  • Lower electron-withdrawing character compared to the cyano group.
  • Functional Implications : This compound’s structural similarity to capsaicin suggests possible TRPV1 receptor modulation, contrasting with the target compound’s putative enzyme-targeting profile .

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